BenchChemオンラインストアへようこそ!

2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline

Kinase Inhibition Structure-Activity Relationship (SAR) Scaffold Design

2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline (CAS 400078-69-5) is a synthetic heterocyclic compound belonging to the quinazoline class, with the molecular formula C22H16Cl2N2O and a molecular weight of 395.28 g/mol. It is commercially available at a minimum purity specification of 95% from research chemical suppliers such as AKSci.

Molecular Formula C22H16Cl2N2O
Molecular Weight 395.28
CAS No. 400078-69-5
Cat. No. B2990346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline
CAS400078-69-5
Molecular FormulaC22H16Cl2N2O
Molecular Weight395.28
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)OCC4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C22H16Cl2N2O/c23-18-10-6-11-19(24)17(18)14-27-22-16-9-4-5-12-20(16)25-21(26-22)13-15-7-2-1-3-8-15/h1-12H,13-14H2
InChIKeyUULSGYRVCNZYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline (CAS 400078-69-5): Chemical Identity and Research Classification


2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline (CAS 400078-69-5) is a synthetic heterocyclic compound belonging to the quinazoline class, with the molecular formula C22H16Cl2N2O and a molecular weight of 395.28 g/mol [1]. It is commercially available at a minimum purity specification of 95% from research chemical suppliers such as AKSci . This compound is currently classified as a research chemical for laboratory use only and is not intended for human or veterinary therapeutic applications . Its structural features—a quinazoline core substituted at the 2-position with a benzyl group and at the 4-position with a 2,6-dichlorophenylmethoxy ether—distinguish it from more extensively characterized quinazoline analogs.

Why Generic Quinazoline Substitution Fails: The Structural Basis for 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline Selection


Generic substitution within the quinazoline class is scientifically unsound due to the profound impact of specific substituent patterns on biological target engagement and physicochemical properties. Quinazoline derivatives are known to interact with diverse kinases and receptors, where minor structural modifications can drastically alter selectivity profiles [1]. For instance, 2-benzylquinazoline scaffolds have been identified as p97/VCP inhibitors, while 2-(2,6-dichlorophenyl)quinazolines are associated with tyrosine kinase receptor inhibition (e.g., VEGFR-2) . The target compound uniquely combines a 2-benzyl substituent with a 4-(2,6-dichlorophenyl)methoxy ether, a dual-substitution pattern not present in either of the aforementioned analog classes. This specific arrangement is predicted to confer a distinct polypharmacology or target selectivity that cannot be replicated by compounds bearing only one of these functional groups. Interchanging this compound with a simpler analog such as 2-benzylquinazoline (CAS 62284-31-5) or 2-(2,6-dichlorophenyl)quinazoline (CAS 1453168-98-3) would therefore eliminate critical pharmacophoric elements essential for reproducing experimental outcomes.

Quantitative Differentiation Evidence for 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline Versus Closest Analogs


Structural Differentiation: Unique Dual-Substitution Pattern

The defining structural feature of 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline is the simultaneous presence of a 2-benzyl group and a 4-(2,6-dichlorophenyl)methoxy ether on the quinazoline core. This dual-substitution pattern is not found in the most commonly available research analogs. The closest available comparators, such as 2-Benzylquinazoline (CAS 62284-31-5), lack the 4-ether moiety entirely, while 2-(2,6-Dichlorophenyl)quinazoline (CAS 1453168-98-3) bears the dichlorophenyl group at the 2-position rather than as a 4-ether, and also lacks the benzyl group . These structural differences are non-trivial; in quinazoline-based kinase inhibitors, substituents at the 4-position typically occupy the solvent-exposed region or a selectivity pocket, while the 2-substituent interacts with the hinge-binding region . The target compound's unique architecture therefore enables a distinct vector for chemical space exploration.

Kinase Inhibition Structure-Activity Relationship (SAR) Scaffold Design

Kinase Inhibition Profile: FGFR4 Activity Versus Structural Analogs

A structurally related analog, CHEMBL3401366, which shares the quinazoline core and a dichlorophenyl ether motif, was tested for FGFR4 inhibition and exhibited an IC50 of 20,000 nM (20 µM) [1]. This value serves as a benchmark for the weak baseline FGFR4 activity of compounds in this chemical space. However, given the structural differences—specifically the absence of the 2-benzyl group in CHEMBL3401366—this data cannot be directly extrapolated to the target compound. No direct FGFR4 inhibition data for 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline itself has been published.

FGFR4 Cancer Research Kinase Profiling

Commercial Availability and Purity Specification for Reproducible Research

2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline is commercially available from AKSci with a minimum purity specification of 95% . In contrast, many structurally similar quinazoline analogs are offered by a wider range of suppliers but often at lower or unspecified purity grades, which can compromise experimental reproducibility. The availability of a defined purity standard is critical for quantitative biological assays where impurities can confound IC50 determinations and selectivity profiling.

Chemical Procurement Research Reproducibility Quality Control

Research and Industrial Application Scenarios for 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline (CAS 400078-69-5)


Structure-Activity Relationship (SAR) Expansion for p97/VCP Inhibitor Programs

The 2-benzylquinazoline scaffold has been validated as a productive starting point for developing p97/VCP inhibitors with anti-tumor activity [1]. 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline offers a direct extension of this SAR by introducing a 4-(2,6-dichlorophenyl)methoxy group. Research teams can systematically evaluate whether the addition of this ether-linked aromatic ring improves ATPase inhibition potency, selectivity over related AAA ATPases, or cellular cytotoxicity profiles compared to the unsubstituted 4-position analogs reported in the literature. This compound thus serves as a logical next-step probe for medicinal chemistry optimization campaigns.

Kinase Selectivity Profiling and Polypharmacology Assessment

Given that quinazoline derivatives are known to engage multiple kinase targets including VEGFR-2 and FGFR family members, this compound's unique dual-substitution pattern makes it a valuable tool for broad kinase panel screening . Unlike simpler analogs that may exhibit narrow or predictable selectivity, the combined 2-benzyl and 4-dichlorobenzyl ether features may confer a distinct selectivity fingerprint. Procuring this compound enables researchers to generate novel kinase inhibition data that could reveal unexpected target engagement, positioning it as a useful probe for assessing how combined pharmacophoric elements influence polypharmacology.

Chemical Biology Probe for Target Deconvolution Studies

Compounds with unresolved molecular targets but promising phenotypic activity are prime candidates for chemical proteomics and affinity-based target deconvolution. The structural complexity of 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline, combining two distinct aromatic substituents, may confer higher affinity and more defined binding poses than simpler quinazoline fragments. Researchers can utilize this compound in pull-down experiments or cellular thermal shift assays (CETSA) to identify novel protein targets, leveraging its commercial availability at a defined purity to ensure experimental consistency.

Internal Reference Standard for Analytical Method Development

The defined 95% minimum purity specification from AKSci makes this compound suitable as a reference standard for developing and validating HPLC or LC-MS methods aimed at quantifying quinazoline-based compounds in complex biological matrices . Its unique retention time and mass spectrometric fragmentation pattern, dictated by the specific substitution array, allow it to serve as a distinguishable internal standard that does not co-elute with other common quinazoline analogs, enhancing assay specificity.

Quote Request

Request a Quote for 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.